Cystadane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cystadane, also known as betaine anhydrous, is a compound used primarily in the treatment of homocystinuria, a metabolic disorder characterized by the accumulation of homocysteine in the blood and urine. Homocystinuria is caused by deficiencies or defects in enzymes involved in the metabolism of the amino acid methionine. This compound acts by remethylating homocysteine to methionine, thereby reducing homocysteine levels in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Betaine anhydrous can be synthesized through various chemical processes. One common method involves the oxidation of choline, which is a naturally occurring compound found in foods such as beets, spinach, and cereals. The oxidation process converts choline into betaine through the action of specific oxidizing agents under controlled conditions .

Industrial Production Methods

In industrial settings, betaine anhydrous is produced by extracting it from sugar beet molasses, a byproduct of sugar production. The extraction process involves several steps, including purification and crystallization, to obtain high-purity betaine anhydrous suitable for pharmaceutical use .

Analyse Des Réactions Chimiques

Types of Reactions

Betaine anhydrous primarily undergoes methylation reactions. As a methyl group donor, it participates in the remethylation of homocysteine to methionine. This reaction is crucial for maintaining normal levels of homocysteine in the body .

Common Reagents and Conditions

The remethylation reaction of homocysteine to methionine involves the enzyme betaine-homocysteine methyltransferase. This enzyme catalyzes the transfer of a methyl group from betaine to homocysteine, resulting in the formation of methionine .

Major Products Formed

The primary product formed from the remethylation reaction is methionine, an essential amino acid that plays a vital role in various metabolic processes in the body .

Applications De Recherche Scientifique

Chemistry

In chemistry, betaine anhydrous is used as a reagent in various organic synthesis reactions. Its ability to donate methyl groups makes it valuable in the synthesis of methylated compounds .

Biology

In biological research, betaine anhydrous is studied for its role in osmoregulation, which is the process by which cells maintain their volume and fluid balance. Betaine acts as an osmoprotectant, helping cells to survive under stress conditions such as high salinity .

Medicine

In medicine, betaine anhydrous is primarily used to treat homocystinuria. It is also being investigated for its potential therapeutic effects in other conditions, such as nonalcoholic fatty liver disease and cardiovascular diseases .

Industry

In the industrial sector, betaine anhydrous is used as an additive in animal feed to improve growth performance and feed efficiency. It is also used in cosmetics and personal care products for its moisturizing properties .

Mécanisme D'action

Betaine anhydrous exerts its effects by acting as a methyl group donor in the remethylation of homocysteine to methionine. This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase. By reducing homocysteine levels, betaine anhydrous helps to prevent the toxic effects of homocysteine accumulation, such as cardiovascular and neurological complications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Betaine hydrochloride: Used to acidify the gastric juice in patients with maldigestion due to achlorhydria.

Betaine dihydrogencitrate: Used for fatty liver and other liver diseases.

Uniqueness

Cystadane (betaine anhydrous) is unique in its specific use for the treatment of homocystinuria. Unlike other forms of betaine, such as betaine hydrochloride and betaine dihydrogencitrate, which are used for different medical conditions, betaine anhydrous is specifically formulated to reduce homocysteine levels in patients with homocystinuria .

Propriétés

Numéro CAS |

6915-17-9 |

|---|---|

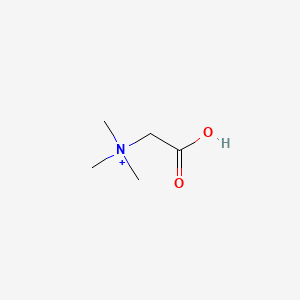

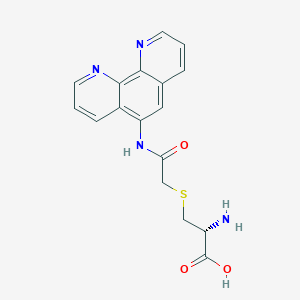

Formule moléculaire |

C5H12NO2+ |

Poids moléculaire |

118.15 g/mol |

Nom IUPAC |

carboxymethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1 |

Clé InChI |

KWIUHFFTVRNATP-UHFFFAOYSA-O |

SMILES canonique |

C[N+](C)(C)CC(=O)O |

melting_point |

293 - 301 °C |

Description physique |

Solid |

Solubilité |

611.0 mg/mL at 19 °C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Z)-Amino(imino)methyl]-N-[3-(cyclopentyloxy)phenyl]-2-naphthamide](/img/structure/B10759152.png)

![5-(2,3-Dichlorophenyl)-N-(Pyridin-4-Ylmethyl)-3-Thiocyanatopyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10759155.png)

![N5-[4-(Phenylmethoxy)phenyl]-L-glutamine](/img/structure/B10759156.png)

![2-{5-[3-(7-Propyl-3-trifluoromethylbenzo[D]isoxazol-6-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B10759160.png)

![4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759171.png)

![4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759177.png)

![7-Amino-2-Tert-Butyl-4-{[2-(1h-Imidazol-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10759178.png)

![[24-[9-Acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759196.png)

![(2r)-4-[(8r)-8-Methyl-2-(Trifluoromethyl)-5,6-Dihydro[1,2,4]triazolo[1,5-A]pyrazin-7(8h)-Yl]-4-Oxo-1-(2,4,5-Trifluorophenyl)butan-2-Amine](/img/structure/B10759199.png)

![3,3'-[3,5-Difluoro-4-methyl-2,6-pyridylenebis(oxy)]-bis(benzenecarboximidamide)](/img/structure/B10759233.png)